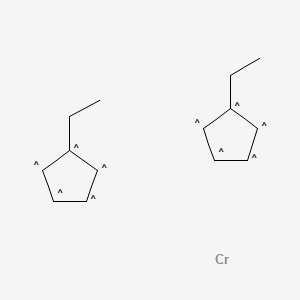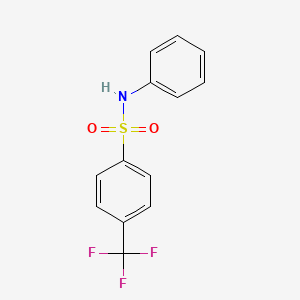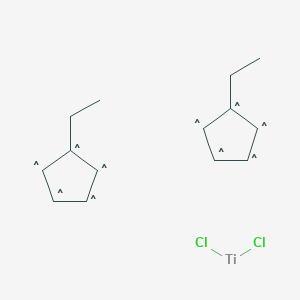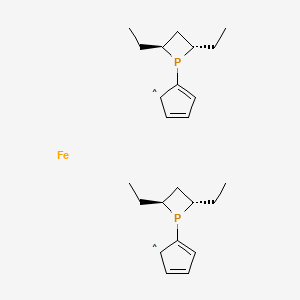
H-Gly-Pro-Gly-NH2 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Gly-Pro-Gly-NH2 HCl, also known as glycyl-prolyl-glycine hydrochloride, is a dipeptide with a molecular weight of 209.64 g/mol. It is a derivative of the amino acid glycine, which is one of the simplest and most abundant amino acids in nature. It is a non-proteinogenic amino acid and is commonly used in laboratory experiments to study the biochemical and physiological effects of specific amino acids.
作用機序
The mechanism of action of H-Gly-Pro-Gly-NH2 HCl is not fully understood, but it is thought to involve the activation of specific receptors in the body. For example, it is thought to activate glycine receptors in the brain, which are involved in the regulation of anxiety and pain. It is also thought to activate proline receptors in the cardiovascular system, which are involved in the regulation of blood pressure and heart rate. Additionally, it is thought to activate dipeptide receptors in cells, which are involved in the regulation of metabolism.
Biochemical and Physiological Effects
H-Gly-Pro-Gly-NH2 HCl has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce anxiety and pain in animal models, and to increase heart rate and blood pressure in humans. Additionally, it has been shown to increase glucose uptake in cells, and to reduce inflammation in the body.
実験室実験の利点と制限
H-Gly-Pro-Gly-NH2 HCl has a number of advantages and limitations for use in lab experiments. On the one hand, it is relatively easy to synthesize, and it is stable under a wide range of conditions. Additionally, it is relatively non-toxic, and it has a relatively low cost. On the other hand, it is not very soluble in water, and it is not very stable in acidic environments.
将来の方向性
There are a number of potential future directions for research on H-Gly-Pro-Gly-NH2 HCl. For example, further research could be conducted to better understand the mechanism of action of the compound, and to identify potential therapeutic applications. Additionally, further research could be conducted to identify potential interactions with other compounds, and to explore its potential as a drug delivery system. Finally, further research could be conducted to explore its potential as a biomarker for disease, and to investigate its effects on cellular metabolism.
合成法
H-Gly-Pro-Gly-NH2 HCl is synthesized using a two-step process. The first step is the condensation reaction of glycine and proline. This is done by reacting glycine and proline in an aqueous solution with a base, such as sodium hydroxide or potassium hydroxide. The result is a dipeptide with a free carboxylic acid group. The second step is the conversion of the carboxylic acid group into the hydrochloride salt. This is done by reacting the dipeptide with hydrochloric acid. The result is H-Gly-Pro-Gly-NH2 HCl.
科学的研究の応用
H-Gly-Pro-Gly-NH2 HCl is used in scientific research to study the biochemical and physiological effects of specific amino acids. For example, it has been used to study the effects of glycine on the central nervous system, and its potential as an anxiolytic agent. It has also been used to study the effects of proline on the cardiovascular system, and its potential as a vasodilator. Additionally, it has been used to study the effects of dipeptides on cellular metabolism, and their potential as therapeutic agents.
特性
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3.ClH/c10-4-8(15)13-3-1-2-6(13)9(16)12-5-7(11)14;/h6H,1-5,10H2,(H2,11,14)(H,12,16);1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDAVDSOIXXPJF-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-pro-gly-NH2 hcl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)
![1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6357015.png)










![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)
